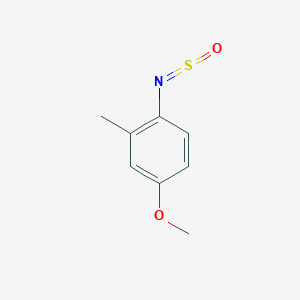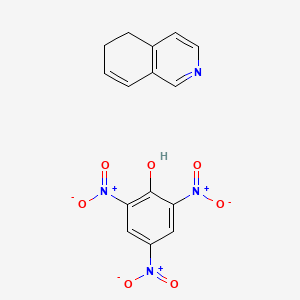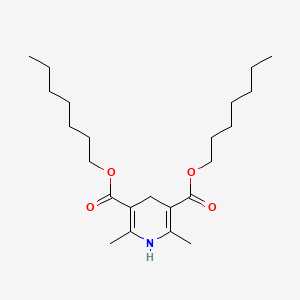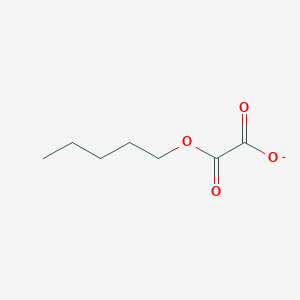
Benzenamine, 4-methoxy-2-methyl-N-sulfinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methylbenzenamine typically involves the reduction of 3-Methyl-4-nitroanisole. The process includes the following steps :
Nitration: 3-Methyl-4-nitroanisole is prepared by nitrating 3-Methyl-4-methoxytoluene.
Reduction: The nitro group is reduced to an amine group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
In industrial settings, the production of 4-Methoxy-2-methylbenzenamine may involve large-scale catalytic hydrogenation processes, where the nitro compound is subjected to hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methylbenzenamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho and para to the amine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Iron and hydrochloric acid, catalytic hydrogenation with palladium on carbon.
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Methoxy-2-methylbenzenamine is used in various scientific research applications, including :
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibitors and other biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methylbenzenamine involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups on the benzene ring influence its binding affinity and specificity towards these targets. The N-sulfinyl group can participate in various chemical reactions, altering the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-methoxyaniline: Similar structure but lacks the N-sulfinyl group.
4-Methoxy-N-methylbenzenamine: Contains a methyl group on the nitrogen instead of the N-sulfinyl group.
m-Cresidine: Another derivative of benzenamine with different substituents.
Uniqueness
4-Methoxy-2-methylbenzenamine is unique due to the presence of the N-sulfinyl group, which imparts distinct chemical and biological properties. This group can participate in unique reactions and interactions, making the compound valuable in specific research and industrial applications .
Properties
CAS No. |
56911-11-6 |
|---|---|
Molecular Formula |
C8H9NO2S |
Molecular Weight |
183.23 g/mol |
IUPAC Name |
4-methoxy-2-methyl-1-(sulfinylamino)benzene |
InChI |
InChI=1S/C8H9NO2S/c1-6-5-7(11-2)3-4-8(6)9-12-10/h3-5H,1-2H3 |
InChI Key |
ZCYADXJIDOQYQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N=S=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]-](/img/structure/B14612770.png)




![4-[4-Chloro-2-(trifluoromethyl)phenoxy]aniline](/img/structure/B14612810.png)

![Benzoic acid, 4-[(carboxymethyl)amino]-, 1-ethyl ester](/img/structure/B14612821.png)




![3-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine](/img/structure/B14612860.png)
